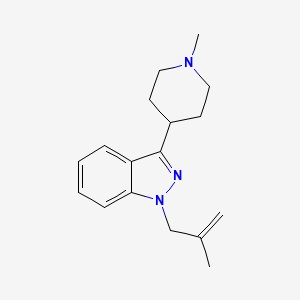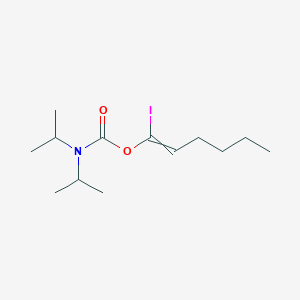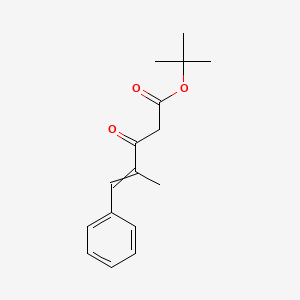![molecular formula C17H16O3S B12589519 Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]- CAS No. 647028-05-5](/img/structure/B12589519.png)
Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-: is an organic compound characterized by a benzene ring substituted with a methoxy group and a phenylsulfonyl-cyclobutenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]- typically involves the reaction of 1-methoxy-4-(phenylsulfonyl)benzene with cyclobutene under specific conditions. The reaction may require the use of catalysts such as palladium or other transition metals to facilitate the formation of the cyclobutenyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the phenylsulfonyl group, converting it to a phenylthiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenylthiol derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecular structures. Its unique functional groups allow for diverse chemical transformations .
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways involving sulfonyl groups.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals .
Mécanisme D'action
The mechanism of action of Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]- involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- Benzene, 1-methoxy-4-(2-phenylethenyl)-
- Benzene, 1-methyl-4-(phenylsulfonyl)-
- Benzene, 1-methoxy-4-(2-phenylethyl)-
Comparison: The cyclobutenyl group can undergo ring-opening reactions, providing access to a variety of functionalized derivatives .
This detailed article provides a comprehensive overview of Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]- and its significance in various fields of scientific research
Propriétés
Numéro CAS |
647028-05-5 |
|---|---|
Formule moléculaire |
C17H16O3S |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
1-[2-(benzenesulfonyl)cyclobuten-1-yl]-4-methoxybenzene |
InChI |
InChI=1S/C17H16O3S/c1-20-14-9-7-13(8-10-14)16-11-12-17(16)21(18,19)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3 |
Clé InChI |
FPHODLGOELVJDN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


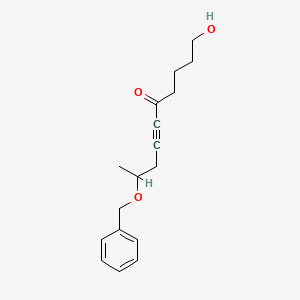
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]-](/img/structure/B12589448.png)
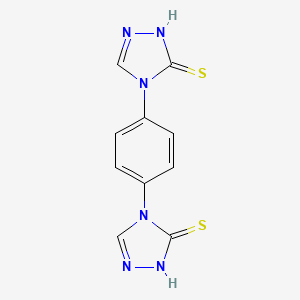
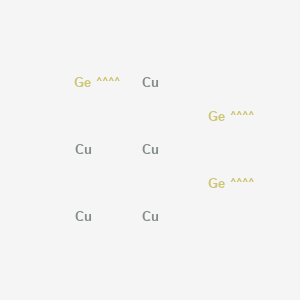
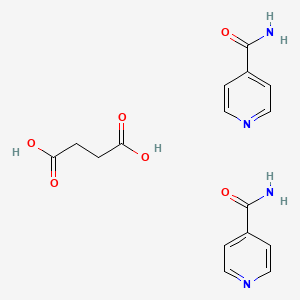
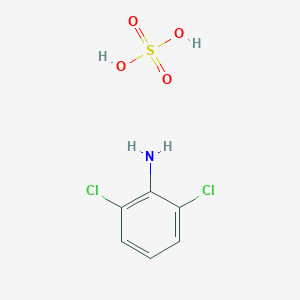
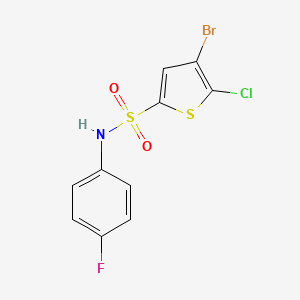
![N-(4-Chlorobutyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12589465.png)
![N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12589475.png)
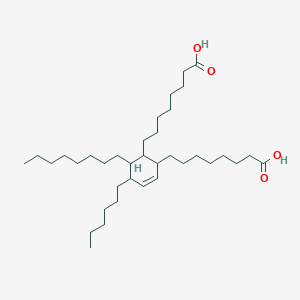
![2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-](/img/structure/B12589492.png)
